![molecular formula C17H22N2O4 B356029 4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid CAS No. 1003688-34-3](/img/structure/B356029.png)
4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid
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Overview
Description
“4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid” is a chemical compound with the molecular formula C17H22N2O4 . It has a molecular weight of 318.37 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H22N2O4/c20-15(8-9-16(21)22)18-14-7-5-6-13(12-14)17(23)19-10-3-1-2-4-11-19/h5-7,12H,1-4,8-11H2,(H,18,20)(H,21,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications
Wet Air Oxidation of Nitrogen-containing Organic Compounds
Wet Air Oxidation (WAO) processes, especially Catalytic Wet Air Oxidation (CWAO), are significant for treating toxic nitrogen-containing compounds commonly produced in chemical and pharmaceutical industries. This method has been applied to oxidize compounds like aniline, serving as a model for pollutants from dye industries. CWAO has shown efficacy in reducing these pollutants to less harmful products, such as azo, nitroso, nitro compounds, phenolic compounds, and carboxylic acids, alongside various inorganic nitrogen forms (NH4+, N2, NO2−, NO3−). The process leverages certain noble metal catalysts to achieve high selectivities towards dinitrogen, highlighting the potential for nitrogenous organic compound treatment with multifunctional catalysts (Oliviero et al., 2003).
Photocatalysis with Carbon Nitride-based Compounds
Graphitic carbon nitride (g-C3N4)-based photocatalysts have garnered interest for their ability to drive various reduction and oxidation reactions under suitable light irradiation. These photocatalysts, due to their unique physicochemical, optical, and electrical properties, offer promising avenues for environmental applications such as water splitting, pollutant degradation, carbon dioxide reduction, and selective organic transformations. Their design strategies, including band-gap engineering, defect control, and heterojunction construction, underscore their potential in photocatalysis and related fields, such as solar cells and electrocatalysis (Wen et al., 2017).
Antioxidant Activity Analysis Methods
Antioxidant activity, crucial for evaluating the therapeutic potential of compounds, can be determined through various assays, such as the ABTS and DPPH tests. These assays, based on chemical reactions and spectrophotometry, assess the ability of compounds to act as free radical scavengers. The comprehensive analysis and understanding of antioxidant capacity are essential for determining the potential health benefits of compounds, including their role in mitigating oxidative stress and contributing to disease prevention (Munteanu & Apetrei, 2021).
Laccase Applications in Biotechnology
Laccases, enzymes capable of oxidizing both phenolic and non-phenolic compounds, are used in a variety of biotechnological applications. These include the detoxification of industrial effluents, bioremediation of pollutants, and production of biopolymers. The broad utility of laccases, especially in environmental applications and the synthesis of value-added products, exemplifies the potential industrial and biotechnological applications of nitrogen-containing organic compounds and their derivatives (Couto & Herrera, 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[3-(azepane-1-carbonyl)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-15(8-9-16(21)22)18-14-7-5-6-13(12-14)17(23)19-10-3-1-2-4-11-19/h5-7,12H,1-4,8-11H2,(H,18,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYJUSVSDYKHCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid |
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